tert-Butyl(iodo)dimethylsilane

描述

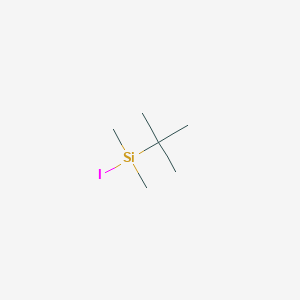

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl-iodo-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ISi/c1-6(2,3)8(4,5)7/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGTVVCTZIKYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502860 | |

| Record name | tert-Butyl(iodo)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72726-45-5 | |

| Record name | tert-Butyl(iodo)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Generation and Isolation of Tert Butyl Iodo Dimethylsilane

In Situ Generation Protocols from Precursor Halosilanes for Direct Utilization

In many applications, tert-Butyl(iodo)dimethylsilane is generated in situ from more stable and commercially available precursors to be used immediately in the reaction mixture. This approach avoids the challenges associated with the isolation and storage of the reactive iodosilane.

Halogen Exchange Reactions from tert-Butyl(chloro)dimethylsilane with Iodide Sources (e.g., Sodium Iodide)

A prevalent method for the in situ generation of this compound is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. manac-inc.co.jporganicmystery.com This involves the treatment of tert-Butyl(chloro)dimethylsilane with an iodide salt, most commonly sodium iodide (NaI). manac-inc.co.jp The reaction is typically carried out in a suitable organic solvent, such as acetone or acetonitrile, where sodium iodide is soluble, but the resulting sodium chloride is not, which helps to drive the equilibrium towards the formation of the desired iodosilane. manac-inc.co.jp

The general reaction can be represented as: (CH₃)₃CSi(CH₃)₂Cl + NaI → (CH₃)₃CSi(CH₃)₂I + NaCl

This method is advantageous due to the ready availability and lower cost of tert-Butyl(chloro)dimethylsilane. The choice of solvent is crucial for the success of this reaction.

Mechanistic Aspects of Anion Exchange at Silicon Centers

The halogen exchange at a silicon center, such as in the conversion of tert-Butyl(chloro)dimethylsilane to this compound, proceeds through a nucleophilic substitution mechanism. The iodide anion (I⁻) acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride anion (Cl⁻).

The reaction is believed to proceed through a trigonal bipyramidal transition state or intermediate, which is characteristic of Sₙ2-type reactions at silicon. The rate of this exchange generally follows the trend I > Br > Cl, which is influenced by the nucleophilicity of the attacking halide and the strength of the silicon-halogen bond being broken. wikipedia.org Computational studies using density functional theory (DFT) have been employed to investigate the mechanistic pathways of similar boron-silicon exchange reactions, providing insights into the energetic and structural properties of the transition states involved. rsc.org

Solvent Effects and Catalytic Influence on In Situ Formation Efficiency

The efficiency of the in situ formation of this compound is significantly influenced by the choice of solvent. Polar aprotic solvents like acetonitrile and acetone are commonly used because they effectively solvate the sodium iodide while having limited solubility for the sodium chloride byproduct, thus driving the reaction forward. manac-inc.co.jp The use of non-coordinating solvents can be beneficial in minimizing side reactions. google.com

While the Finkelstein reaction is often uncatalyzed, the rate can be influenced by factors that increase the concentration or reactivity of the iodide nucleophile. The use of iodide sources like magnesium iodide (MgI₂) or calcium iodide (CaI₂) can sometimes provide higher concentrations of iodide ions in solution. manac-inc.co.jp In some related halogen exchange reactions at silicon, Lewis acids have been used as catalysts. google.com

Direct Synthetic Approaches and Optimization Strategies for Preparative Scale

For applications requiring the isolated compound, direct synthesis and purification of this compound are necessary.

Evaluation of Starting Materials and Reaction Conditions for Yield and Purity

The direct synthesis of iodoorganosilanes can be achieved from various starting materials. sigmaaldrich.com A common preparative scale synthesis involves the reaction of tert-Butyl(chloro)dimethylsilane with a suitable iodide source, similar to the in situ method but with subsequent workup and purification. Optimization of reaction conditions is crucial for maximizing yield and purity. researchgate.netscielo.brrasayanjournal.co.in This includes optimizing the stoichiometry of reactants, reaction temperature, and time.

| Parameter | Condition | Effect on Yield/Purity |

| Starting Material | tert-Butyl(chloro)dimethylsilane | Readily available, cost-effective |

| Iodide Source | Sodium Iodide | Common, drives reaction via precipitation of NaCl |

| Solvent | Acetonitrile | Good solubility for NaI, poor for NaCl |

| Temperature | Varies | Optimization needed to balance reaction rate and side reactions |

| Reaction Time | Varies | Monitored to ensure completion without product degradation |

This table illustrates key parameters and their general effects on the synthesis of this compound.

Purification is typically achieved by distillation under reduced pressure. The boiling point of a related compound, tert-Butyl(4-iodobutoxy)dimethylsilane, is reported as 75 °C at 0.5 mmHg. sigmaaldrich.com

Challenges in Handling and Storage of Highly Reactive Iodoorganosilanes in Research Environments

Iodoorganosilanes, including this compound, are highly reactive compounds that present significant handling and storage challenges. fishersci.com They are sensitive to moisture and air, readily hydrolyzing to the corresponding silanol and hydrogen iodide. peptide.comtudublin.ie Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques. amazonaws.com

Development of Improved and Sustainable Synthetic Pathways

Recent research has focused on creating more sustainable and efficient methods for the synthesis of this compound. These advancements prioritize the use of less hazardous materials, improved atom economy, and milder reaction conditions, moving away from traditional routes that may involve harsh reagents or generate significant waste.

The principles of atom economy, a core concept in green chemistry, are also being applied to the synthesis of this compound. Atom economy assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final desired product. By designing synthetic routes that maximize atom economy, chemists can significantly reduce the generation of byproducts and waste. For instance, addition reactions are inherently more atom-economical than substitution reactions, and researchers are exploring such pathways where feasible.

The choice of solvent is another critical factor in the sustainability of a synthetic process. Traditional organic solvents often pose environmental and health risks. Consequently, there is a growing interest in the use of greener solvents, such as ionic liquids or even solvent-free reaction conditions, for the synthesis of silyl (B83357) iodides. These alternatives can significantly reduce the environmental footprint of the synthesis.

Below is a comparative overview of different synthetic approaches, highlighting key sustainability metrics.

Interactive Data Table of Synthetic Pathways for this compound

| Synthetic Pathway | Starting Materials | Reagents | Solvent | Key Advantages | Sustainability Considerations |

| In situ Generation | tert-Butyl(chloro)dimethylsilane | Sodium Iodide | Acetonitrile | Avoids isolation of moisture-sensitive product, readily available starting materials. | Use of organic solvent, generation of sodium chloride waste. |

| Catalytic Iodination | tert-Butyldimethylsilane | Iodine (catalytic), Oxidant | Greener Solvents | Reduced reagent consumption, potential for milder conditions. | Requires an oxidant, catalyst recovery may be necessary. |

| Solvent-Free Synthesis | tert-Butyldimethylsilane | Iodinating Agent | None | Eliminates solvent waste, potentially higher energy efficiency. | May require higher temperatures or specialized equipment. |

Detailed Research Findings:

While specific, large-scale sustainable production data for this compound is not extensively published in readily accessible literature, the principles and methodologies described above are well-established in the broader context of organosilane synthesis. Research on related iodosilanes, such as trimethylsilyl (B98337) iodide, has demonstrated the feasibility and benefits of in situ generation and catalytic approaches. These studies often report high yields and improved process safety and efficiency. The application of these principles to the synthesis of this compound is a logical and actively pursued extension of this work, driven by the increasing demand for sustainable chemical manufacturing.

Fundamental Reactivity and Mechanistic Investigations of Tert Butyl Iodo Dimethylsilane

Electrophilic Activation of Substrates via the Silicon-Iodine Bond

The silicon-iodine (Si-I) bond in tert-butyl(iodo)dimethylsilane is highly polarizable, rendering the silicon atom electrophilic. This inherent electrophilicity allows it to function similarly to a Lewis acid, activating various substrates, most notably ethers. The mechanism of activation involves the coordination of the silicon atom to the oxygen of the ether. This interaction enhances the leaving group ability of the resulting phenoxide or alkoxide. acsgcipr.org

Table 1: Comparison of Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| Si-O | ~110 |

| Si-I | ~55 |

Data compiled from representative values in organic chemistry.

The electrophilic nature of silyl (B83357) iodides can be harnessed in various synthetic applications beyond simple ether cleavage. For instance, they can activate carbonyl compounds and participate in reactions with silyl enol ethers. kyoto-u.ac.jp The reactivity can be modulated by the steric and electronic properties of the substituents on the silicon atom.

Nucleophilic Displacement Pathways at the Silicon Center

Nucleophilic substitution at the silicon center is a fundamental reaction pathway for this compound. The facility of this process is influenced by both the nature of the leaving group and the steric environment around the silicon atom.

The iodide ion is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness stems from its large size and high polarizability, which allows for the dispersal of the negative charge in the transition state and in the resulting anion. The weakness of the Si-I bond, compared to other silicon-halogen bonds, further contributes to its facility as a leaving group.

Table 2: Relative Reactivity of Silyl Halides in Nucleophilic Substitution

| Silyl Halide (R₃Si-X) | Relative Rate |

|---|---|

| R₃Si-F | Very Slow |

| R₃Si-Cl | Moderate |

| R₃Si-Br | Fast |

This table represents a general trend in reactivity.

The superior leaving group ability of iodide means that reactions involving this compound often proceed under milder conditions and at faster rates than with the corresponding chloro- or bromosilanes.

The bulky tert-butyl group attached to the silicon atom in this compound exerts significant steric hindrance. This bulk can impede the approach of a nucleophile to the silicon center. However, several factors mitigate this steric effect. The silicon atom is larger than a carbon atom, and the Si-C and Si-I bonds are longer. This increased bond length places the bulky tert-butyl group further from the reaction center, reducing its steric impact compared to a carbon analogue like tert-butyl iodide.

Consequently, nucleophilic attack at the silicon center of this compound can proceed, often through a mechanism analogous to the Sₙ2 reaction at carbon. The reaction is believed to involve a trigonal bipyramidal transition state or intermediate.

Participation in Radical Processes and Single-Electron Transfer Reactions

Beyond its ionic reactivity, this compound can participate in reactions involving radical intermediates. This reactivity is primarily associated with the homolytic cleavage of the relatively weak silicon-iodine bond.

The tert-butyldimethylsilyl radical can be generated from this compound through the homolytic cleavage of the Si-I bond. wikipedia.orgwikipedia.org This process can be initiated by heat or ultraviolet light. wikipedia.org The energy required for this homolysis is known as the bond dissociation energy (BDE). wikipedia.orglibretexts.org

Once formed, the tert-butyldimethylsilyl radical is a reactive intermediate. Silyl radicals are known to participate in a variety of transformations, including halogen-atom abstraction from alkyl halides and addition to carbon-carbon multiple bonds. nih.govresearchgate.net The abstraction of a halogen atom from an alkyl halide by a silyl radical is a particularly favorable process, driven by the formation of a strong silicon-halogen bond. nih.gov

Silyl radicals can initiate tandem radical cyclization reactions, which are powerful methods for the construction of complex cyclic molecules. researcher.liferesearchgate.net In a typical sequence, a silyl radical, potentially generated from a precursor like this compound, adds to a carbon-carbon double or triple bond within a molecule that contains another reactive functional group. rsc.org

This initial addition generates a new carbon-centered radical, which can then undergo a subsequent intramolecular cyclization. nih.gov The cascade continues until the radical is quenched, often by abstracting a hydrogen atom or another atom from a suitable donor. These tandem processes allow for the formation of multiple rings in a single synthetic operation, offering a high degree of efficiency. researchgate.net The stereochemical outcome of these cyclizations can often be controlled by the geometry of the starting material and the reaction conditions.

Influence of the tert-Butyl and Dimethyl Substituents on Steric and Electronic Effects Governing Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its unique substituent profile: one bulky tert-butyl group and two smaller methyl groups attached to the silicon atom. These substituents create a distinct chemical environment at the silicon center, differentiating its behavior from other organosilyl iodides like trimethylsilyl (B98337) iodide.

Steric Effects:

The most significant factor influencing the reactivity of this compound is the substantial steric hindrance imposed by the tert-butyl group. fiveable.mebohrium.com This bulkiness sterically shields the silicon atom, impeding the approach of nucleophiles. fiveable.me Consequently, reactions involving nucleophilic attack at the silicon center, a common pathway for silyl halides, proceed at a slower rate compared to less hindered analogues such as trimethylsilyl iodide. bohrium.comorganic-chemistry.org

This moderated reactivity is often advantageous in organic synthesis, particularly in the protection of alcohols. The tert-butyldimethylsilyl (TBDMS) group, once installed by the iodosilane, forms a silyl ether that is approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (TMS) ether. organic-chemistry.org This enhanced stability is a direct consequence of the steric protection afforded by the tert-butyl group, which hinders access to the silicon atom by acidic or basic reagents that would otherwise cleave the Si-O bond. fiveable.mewikipedia.org The ease of reaction generally follows the order of steric accessibility, with primary alcohols reacting more readily than secondary, and tertiary alcohols reacting very slowly, if at all. organic-chemistry.orggelest.com

Electronic Effects:

The electronic influence of the alkyl substituents on the silicon atom is more nuanced. The tert-butyl and dimethyl groups are generally considered to be weakly electron-donating via an inductive effect (σ-donation). stackexchange.com This effect increases the electron density on the silicon atom compared to a hydrogen substituent, which can slightly modulate its Lewis acidity.

| Property | This compound | Trimethylsilyl Iodide (for comparison) | Governing Factor |

|---|---|---|---|

| Reaction Rate with Nucleophiles | Slower | Faster | Steric Hindrance bohrium.com |

| Stability of Resulting Silyl Ether | High (ca. 104x more stable) organic-chemistry.org | Low | Steric Protection fiveable.me |

| Lewis Acidity of Silicon Center | Slightly modulated by alkyl groups | Modulated by methyl groups | Inductive Effects stackexchange.com |

| Selectivity for Primary vs. Secondary Alcohols | High | Low | Steric Hindrance wikipedia.org |

Computational and Spectroscopic Approaches to Elucidate Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound relies heavily on modern computational and spectroscopic techniques. These methods provide insights into reaction pathways, transition states, and the identity of transient intermediates that are often inaccessible through classical analytical methods alone.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions, including those involving organosilicon compounds. researcher.life For reactions of this compound, DFT calculations can be employed to map the entire potential energy surface of a given transformation.

This computational analysis typically involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, transition states, and any intermediates.

Transition State Searching: Locating the precise geometry of the transition state (the highest energy point along the reaction coordinate) that connects reactants to products. The presence of a single imaginary frequency confirms a true transition state.

Energy Profiling: Determining the Gibbs free energy profile of the reaction pathway. researchgate.net This allows for the calculation of activation barriers and reaction energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Analysis of Substituent Effects: DFT can be used to probe how the tert-butyl and dimethyl groups specifically impact the stability of intermediates and transition states. researcher.life For example, calculations can quantify the steric strain in a crowded transition state, explaining the slower reaction rates compared to less hindered silyl halides.

Natural Bond Orbital (NBO) Analysis: This analysis can be used to investigate the electronic structure of the reacting species, clarifying the nature of bonding and charge distribution throughout the reaction.

By modeling different potential pathways (e.g., SN2-like, or pathways involving radical intermediates), researchers can determine the most energetically favorable mechanism consistent with experimental observations. nih.govnih.gov

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, and products. |

| Transition State Structures | Reveals the geometry of the reaction's highest energy point, indicating which bonds are forming and breaking. |

| Gibbs Free Energy (ΔG) Profile | Determines the reaction's activation energy (kinetics) and overall energy change (thermodynamics). researchgate.net |

| Vibrational Frequencies | Confirms stationary points as minima (all real frequencies) or transition states (one imaginary frequency). |

In Situ Spectroscopic Studies for Intermediate Identification (e.g., NMR, IR)

In situ spectroscopic techniques are powerful methods for directly observing a reaction as it occurs, enabling the detection and characterization of short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In situ NMR monitoring is a highly effective method for studying the kinetics and mechanism of reactions in solution. nih.gov A reaction involving this compound, for instance the silylation of an alcohol, can be initiated directly in an NMR tube. rsc.org By acquiring spectra at regular time intervals, one can:

Monitor Reaction Progress: The disappearance of reactant signals (e.g., the alcohol -OH proton) and the appearance of product signals (e.g., the characteristic upfield signals of the tert-butyl and dimethylsilyl protons in the newly formed silyl ether) can be quantified to determine reaction rates. researchgate.net

Identify Intermediates: New sets of signals that appear and then disappear as the reaction progresses can be assigned to transient intermediates. For silylation reactions, this could include protonated substrates or hypervalent silicon species.

29Si NMR: Although less sensitive, 29Si NMR spectroscopy can provide direct information about the electronic environment of the silicon atom, allowing for unambiguous tracking of the silicon-containing species from reactant to intermediate to product. nih.gov

Infrared (IR) Spectroscopy:

In situ IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. irdg.org Using specialized probes or flow cells, the IR spectrum of the reaction mixture can be recorded continuously. nih.gov For a silylation reaction, key vibrational bands would be monitored:

The broad O-H stretching band of the alcohol reactant (around 3200-3600 cm-1) would decrease in intensity.

A strong Si-O stretching band of the silyl ether product would appear (typically in the 1000-1100 cm-1 region).

The appearance of other transient absorption bands could indicate the formation of intermediates, such as hydrogen-bonded complexes prior to the reaction. researchgate.net

Together, these computational and spectroscopic approaches provide a comprehensive picture of the reaction mechanism, detailing the energetic landscape and the structures of all species involved in the transformation of reactants to products.

Applications of Tert Butyl Iodo Dimethylsilane in Contemporary Organic Synthesis Research

Strategic Silylation Reactions and Functional Group Transformations

The introduction of the tert-butyldimethylsilyl (TBS) group is a cornerstone of protecting group chemistry and a key step in the synthesis of complex molecules. tert-Butyl(iodo)dimethylsilane, while less common than its chloro-analogue, offers distinct reactivity profiles for these transformations.

Direct Silylation of Alcohols, Phenols, and Other Heteroatom-Containing Substrates

The protection of hydroxyl groups as tert-butyldimethylsilyl ethers is a fundamental transformation in organic synthesis. While tert-butyl(chloro)dimethylsilane is more commonly employed for this purpose, often in the presence of a base like imidazole, this compound provides a more reactive alternative. The enhanced reactivity is attributed to the lower bond strength of the Si-I bond compared to the Si-Cl bond and the better leaving group ability of the iodide ion. This increased reactivity can be advantageous for the silylation of sterically hindered alcohols or less nucleophilic phenols.

The general mechanism for the silylation of an alcohol with this compound proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom, with subsequent departure of the iodide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydroiodic acid byproduct.

Beyond alcohols and phenols, this compound can also be used for the silylation of other heteroatom-containing functional groups, such as amines and thiols. The principles of reactivity are similar, with the heteroatom acting as the nucleophile to displace the iodide from the silicon center. The choice of reaction conditions, including solvent and base, is crucial to achieve optimal yields and selectivity, especially in substrates with multiple reactive sites.

Cleavage of Ethers and Esters: Methodologies and Scope

This compound is a potent reagent for the cleavage of ethers and esters, a transformation that is often challenging due to the inertness of these functional groups. The cleavage of methyl ethers, for instance, can be accomplished with iodotrimethylsilane, and by extension, with its bulkier analogue, this compound. The mechanism is thought to involve the initial formation of a silyl (B83357) oxonium ion, which is then cleaved by the nucleophilic attack of the iodide ion on the methyl group. orgsyn.org

The dealkylation of esters with iodosilanes provides a mild and neutral method for ester cleavage. nih.gov Studies with iodotrimethylsilane have shown that the rate of dealkylation is dependent on the nature of the alkyl group of the ester. tert-Butyl and benzyl esters are rapidly dealkylated at room temperature, whereas methyl, ethyl, and isopropyl esters require higher temperatures. ucla.edu This selectivity allows for the chemoselective cleavage of certain esters in the presence of others. The reaction of carboxylic esters with chlorotrimethylsilane in the presence of sodium iodide, which generates iodotrimethylsilane in situ, leads to the quantitative formation of silyl esters that can be easily hydrolyzed to the corresponding carboxylic acids. rsc.org

| Ester Type | Relative Rate of Dealkylation with Me3SiI |

| tert-Butyl | Fast at 25°C |

| Benzyl | Fast at 25°C |

| Methyl | Slow at 25°C, Moderate at 50°C |

| Ethyl | Slow at 25°C, Moderate at 50°C |

| Isopropyl | Slow at 25°C, Moderate at 50°C |

This table illustrates the general reactivity trends observed with iodotrimethylsilane, which are expected to be similar for this compound, with potential modulation by steric effects.

Introduction of Silyl Moieties into Unsaturated Systems (e.g., Alkynes, Alkenes)

The introduction of a silyl group into an unsaturated system, such as an alkyne or alkene, is a powerful strategy for the synthesis of versatile intermediates like vinylsilanes and allylsilanes. One of the primary methods to achieve this is through the hydrosilylation of alkynes, which can be followed by palladium-catalyzed cross-coupling reactions. organic-chemistry.org This two-step process allows for the formal hydrocarbation of terminal alkynes with high stereoselectivity. organic-chemistry.org While this method does not directly employ this compound in the addition step, it represents a key strategy for the formation of a C-Si bond on an unsaturated carbon.

A more direct, albeit less common, approach is the electrophilic addition of an iodosilane across a double or triple bond. For instance, the reaction of alkenes with iodine and a peroxide can lead to difunctionalized products. nih.gov A related transformation is the tethered silanoxyiodination of alkenes, where an allylic alcohol is first converted to a di-tert-butylsilanol, which then undergoes an intramolecular iodocyclization to yield protected diol iodides. nih.gov This reaction demonstrates the utility of the di-tert-butylsilyl group in directing the functionalization of alkenes. nih.gov

Formation of Carbon-Carbon and Carbon-Silicon Bonds

The formation of carbon-carbon and carbon-silicon bonds is central to organic synthesis. This compound plays a significant role in this area, particularly in the context of modern cross-coupling and nucleophilic addition reactions.

Integration into Cross-Coupling Reactions (e.g., Silyl-Heck Reactions)

The silyl-Heck reaction has emerged as a powerful method for the direct conversion of alkenes into valuable vinylsilanes and allylsilanes. nih.gov This reaction is a variation of the well-known Heck reaction and involves the palladium-catalyzed coupling of an alkene with a silyl halide. nih.gov While silyl chlorides are less reactive due to the strong Si-Cl bond, iodosilanes are more effective coupling partners. In fact, silyl chlorides can be used in the silyl-Heck reaction in the presence of iodide salts, which are believed to generate the more reactive iodosilane in situ through halide exchange. nih.gov

The utility of the silyl-Heck reaction has been demonstrated with various iodosilanes, including Bn(Me)2SiI and Ph(Me)2SiI, which react with 4-tert-butyl-styrene to give the corresponding trans-vinylsilanes in high yield. nih.gov Although steric hindrance can be a limiting factor, the use of appropriate ligands can overcome this challenge. The ability to employ functionalized iodosilanes in these reactions significantly expands the scope of accessible vinylsilanes, which are versatile intermediates in organic synthesis. nih.gov

| Iodosilane | Alkene | Product | Yield |

| Bn(Me)2SiI | 4-tert-butyl-styrene | trans-Bn(Me)2Si-vinyl-4-tert-butyl-benzene | High |

| Ph(Me)2SiI | 4-tert-butyl-styrene | trans-Ph(Me)2Si-vinyl-4-tert-butyl-benzene | High |

| (5-methyl-2-furyl)(Me)2SiI | 4-tert-butyl-styrene | trans-(5-methyl-2-furyl)(Me)2Si-vinyl-4-tert-butyl-benzene | High |

This table showcases the successful application of various iodosilanes in the silyl-Heck reaction, suggesting the potential for this compound in similar transformations.

Nucleophilic Addition Reactions to Carbonyl Compounds

The addition of a silyl nucleophile to a carbonyl compound is a direct method for the formation of α-hydroxy silanes. To achieve this, a silyl anion or a related silyllithium species is required. tert-Butyldimethylsilyllithium can be prepared from this compound through a lithium-halogen exchange reaction, typically using a strong organolithium base such as tert-butyllithium. wikipedia.org

Once generated, the highly nucleophilic tert-butyldimethylsilyllithium can add to the electrophilic carbon of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org This addition reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the corresponding α-hydroxy-tert-butyldimethylsilane. masterorganicchemistry.comlibretexts.org The reaction with aldehydes produces secondary α-hydroxy silanes, while ketones give tertiary α-hydroxy silanes. This methodology provides a direct route to functionalized organosilicon compounds that can be further elaborated in organic synthesis.

| Carbonyl Compound | Silyl Nucleophile | Product |

| Aldehyde (RCHO) | (t-Bu)Me2SiLi | RCH(OH)SiMe2(t-Bu) |

| Ketone (R2CO) | (t-Bu)Me2SiLi | R2C(OH)SiMe2(t-Bu) |

This table outlines the expected products from the nucleophilic addition of tert-butyldimethylsilyllithium to aldehydes and ketones.

Rearrangement Reactions Involving Silyl Migrations

The migration of silyl groups is a well-documented phenomenon in organic chemistry, often driven by the formation of a thermodynamically stable silicon-oxygen bond. While various silylating agents are known to participate in such rearrangements, the involvement of this compound is of particular interest due to the nature of the iodide leaving group.

One of the most common types of silyl migration is the Brook rearrangement, which typically involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom of a hydroxyl group in close proximity. This process is generally base-catalyzed, proceeding through a pentacoordinate silicon intermediate. The strength of the Si-O bond that is formed provides the thermodynamic driving force for this transformation.

While specific studies detailing the direct use of this compound to initiate such rearrangements are not extensively documented in readily available literature, the principles of silyl migrations are broadly applicable. For instance, in carbohydrate chemistry, intramolecular 1,4-O,O-silyl migrations are frequently observed with related tert-butyldimethylsilyl (TBDMS) protected systems. The regioselectivity of these migrations can be influenced by reaction conditions, such as the choice of base and solvent. For example, the use of imidazole in DMF has been shown to promote O,O-silyl migrations under kinetic control.

Chemoselective and Regioselective Transformations in Complex Molecular Architectures

The ability to selectively modify one functional group in the presence of others is a cornerstone of modern synthetic chemistry. Silylating agents, including this compound, play a crucial role in this regard, primarily through the protection of hydroxyl groups.

Selective Reactivity in the Presence of Other Protecting Groups or Labile Functionalities

The tert-butyldimethylsilyl (TBDMS) group, installed by reagents like this compound, is a robust protecting group for alcohols. Its stability profile allows for selective reactions at other sites of a molecule containing more labile functionalities. For instance, TBDMS ethers are generally stable to a wide range of reaction conditions that might cleave other protecting groups, such as those sensitive to acidic or basic hydrolysis or hydrogenolysis.

The chemoselective silylation of polyols is a common strategy in organic synthesis. The steric bulk of the tert-butyldimethylsilyl group often allows for the selective protection of less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. While tert-butyldimethylsilyl chloride is more commonly cited for these transformations, the reactivity of this compound would be expected to follow similar principles of steric hindrance.

Control of Stereochemistry in Silylation-Mediated Reactions

The introduction of a bulky silyl ether can have a profound impact on the stereochemical outcome of subsequent reactions. By virtue of its size, a tert-butyldimethylsilyl group can direct the approach of reagents to a particular face of the molecule, thereby controlling the formation of new stereocenters.

This principle is widely applied in diastereoselective reactions where the silyl-protected alcohol is chiral or is in proximity to a stereocenter. The silyl group can influence the conformation of the substrate, leading to a preferred transition state and, consequently, a high degree of stereocontrol in reactions such as nucleophilic additions, reductions, and cycloadditions.

Contributions to the Total Synthesis of Natural Products and Bioactive Compounds

The ultimate test of a synthetic reagent's utility often lies in its successful application in the total synthesis of complex natural products. While direct and widespread use of this compound is not as prevalent as its chloride counterpart, related structures play critical roles in sophisticated synthetic sequences.

Strategic Use as a Key Reagent or Intermediate in Multi-Step Sequences

In the realm of natural product synthesis, protecting group strategies are meticulously planned. The tert-butyldimethylsilyl group is frequently employed to mask hydroxyl functionalities during multi-step transformations. Although less common, an iodo-functionalized silylating agent could, in principle, offer alternative reactivity or be generated in situ.

A notable example, while not involving this compound directly, highlights the strategic importance of related iodo- and silyl-containing intermediates. In the planned total synthesis of the Hancock alkaloid, Galipeine, a key precursor is the non-commercially available tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane. kennesaw.edukennesaw.edu This advanced intermediate is designed for a crucial coupling step in the synthesis of this biologically active tetrahydroquinoline alkaloid. kennesaw.edukennesaw.edu

Synthesis of Advanced Intermediates for Complex Molecular Architectures

The construction of complex molecules often necessitates the synthesis of highly functionalized building blocks. Silyl ethers are integral to these intermediates, providing robust protection that can be removed under specific conditions. The synthesis of macrocyclic lactones, for instance, has utilized TBDMS-protected ω-hydroxyalkyliodides for the alkylation of oxazolones. uzh.ch This strategy allows for the introduction of a long alkyl chain with a masked hydroxyl group, which is essential for the subsequent macrolactonization step.

While the examples provided in the literature predominantly feature other derivatives, the underlying principle of using a tert-butyldimethylsilyl protecting group in conjunction with an alkyl iodide for the construction of advanced intermediates is a well-established and powerful synthetic strategy.

Catalytic and Stoichiometric Contributions of Tert Butyl Iodo Dimethylsilane

Utilization in Transition Metal-Catalyzed Transformations (e.g., Palladium, Nickel)

Transition metal catalysis is a cornerstone of contemporary organic chemistry, and silicon-containing reagents are integral to many of these processes. Tert-Butyl(iodo)dimethylsilane and related compounds participate in various catalytic cycles, particularly those mediated by palladium and nickel, primarily by introducing a silyl (B83357) moiety into organic molecules.

In palladium-catalyzed reactions, this compound can function as a source of the tert-butyldimethylsilyl (TBDMS) group. This is particularly relevant in silylation reactions, such as the silyl-Heck reaction and cross-coupling reactions for the formation of arylsilanes. Arylsilanes are valuable intermediates that can be further functionalized, for instance, through oxidation to phenols or in other cross-coupling processes. iupac.org

A general method for the palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane has been developed, providing access to a wide variety of aryltrimethylsilanes. iupac.orgorganic-chemistry.org While this example uses a disilane, the fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are pertinent to other silyl sources. In such cycles, the palladium(0) catalyst first undergoes oxidative addition with an aryl halide. Subsequently, the silylating agent, such as this compound, would transfer its silyl group to the palladium center. Finally, reductive elimination yields the desired arylsilane and regenerates the palladium(0) catalyst.

The efficiency and selectivity of transition metal-catalyzed reactions are heavily dependent on the ligand coordinated to the metal center. masterorganicchemistry.com For palladium-catalyzed silylations and silyl-Heck reactions, the design of appropriate ligands is critical for achieving high yields and preventing side reactions like alkene isomerization. nih.gov

Research has shown that bulky electron-rich phosphine ligands are particularly effective in promoting these transformations. For instance, ligands such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine have been developed to improve the silyl-Heck reaction, leading to superior reactivity and high yields of vinylsilanes and allylsilanes. nih.gov The use of bulky trialkylphosphines, like P(t-Bu)3, has been established to be effective for a broad range of palladium-catalyzed coupling reactions, including those involving challenging substrates like aryl chlorides. researchgate.net

The optimization of reaction conditions, including the choice of palladium precursor (e.g., Pd2(dba)3), base, and solvent, is also crucial for maximizing the efficiency of these catalytic systems. nih.gov While specific studies detailing ligand optimization exclusively for this compound are not prevalent, the principles derived from studies with similar silylating agents and aryl halides are directly applicable.

| Catalyst System Component | Role in Optimization | Example Ligand/Precursor |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] |

| Ligand | Influences catalyst stability, reactivity, and selectivity; prevents side reactions. | Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, P(t-Bu)3 |

| Base | Facilitates steps in the catalytic cycle, such as the regeneration of the active catalyst. | Cesium carbonate (Cs2CO3), Potassium fluoride (KF) |

| Solvent | Affects solubility of reagents and catalyst, and can influence reaction rates. | Dioxane, Tetrahydrofuran (B95107) (THF) |

Role as a Lewis Acid or Promoter in Organic Transformations

While strong Lewis acidity is more commonly associated with silicon tetrahalides or certain organotriflates, silyl halides like this compound can act as promoters or mild Lewis acids in specific contexts. The silicon atom in silyl halides is electrophilic and can coordinate to Lewis basic sites, thereby activating substrates for subsequent reactions.

Although extensive literature documenting this compound as a versatile Lewis acid catalyst is limited, its role as a promoter is more established, particularly in reactions involving the introduction or cleavage of silyl ethers. For instance, in the silylation of alcohols using silyl chlorides, the addition of catalytic amounts of iodine is known to significantly accelerate the reaction. organic-chemistry.orgorganic-chemistry.org This suggests that the in situ generated iodosilane may play a role in activating the alcohol or the silyl chloride. The interaction of the silyl iodide with an alcohol's oxygen atom can make the hydroxyl proton more acidic and facilitate its reaction with a base, or it can activate the alcohol towards nucleophilic attack by another silyl species.

Hypervalent iodine reagents are often activated by the addition of Lewis or Brønsted acids. rsc.org In a related manner, the silicon-iodine bond in this compound can be polarized or cleaved by interaction with a substrate, promoting a desired transformation without being consumed in a stoichiometric sense in every case. However, in many of its most common applications, it is used in stoichiometric amounts to drive reactions to completion.

Stoichiometric Applications for Unique and Challenging Chemical Transformations

This compound is widely employed as a stoichiometric reagent in a variety of functional group transformations, where its specific reactivity is harnessed to achieve conversions that might otherwise be difficult.

Ether Cleavage: One of the classic applications of iodosilanes is the cleavage of ethers, which are generally robust functional groups. masterorganicchemistry.comlibretexts.org this compound can be used to cleave ethers, including cyclic ethers like tetrahydrofuran (THF), under neutral conditions. semanticscholar.orgnih.gov The reaction proceeds by nucleophilic attack of the iodide on the carbon atom of the protonated or silylated ether, leading to the formation of a silyloxy compound and an alkyl iodide.

Conversion of Alcohols to Iodides: The transformation of alcohols into alkyl iodides is a fundamental process in organic synthesis. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net this compound, often generated in situ or used directly, provides a method for this conversion under relatively mild conditions. organic-chemistry.orgcmu.edu This is particularly useful for substrates that are sensitive to the harsh conditions of other iodination methods. The reaction typically proceeds with inversion of stereochemistry at chiral centers, consistent with an SN2 mechanism.

Protection and Deprotection of Alcohols: The tert-butyldimethylsilyl (TBDMS) group is one of the most common protecting groups for alcohols due to its stability under a wide range of conditions and its selective removal. While tert-butyldimethylsilyl chloride is more commonly used for the protection step, iodosilane reagents can also be involved. organic-chemistry.org Conversely, reagents that generate an iodinating species can be used for the deprotection of TBDMS ethers. For example, iodine in methanol provides a mild and efficient method for the cleavage of TBDMS ethers. semanticscholar.org

Mediator in Cyclization Reactions: this compound and related reagents can also be used to mediate specific cyclization reactions. For example, the cyclization of 4-(t-butyldimethyl)siloxy-5-hexenyllithium can be initiated from the corresponding iodide by a lithium-iodine exchange. semanticscholar.org In other contexts, iodocyclization reactions, where an iodine atom is incorporated into the cyclized product, are valuable transformations for building complex molecular architectures. nih.govresearchgate.net

| Application | Substrate | Product | Key Feature |

| Ether Cleavage | Tetrahydrofuran | 1-(tert-Butyldimethylsilyloxy)-4-iodobutane | Cleavage of robust ether under neutral conditions. semanticscholar.org |

| Iodination of Alcohols | Primary/Secondary Alcohols | Alkyl Iodides | Mild conversion of alcohols to iodides. organic-chemistry.orgcmu.edu |

| Deprotection | TBDMS-protected Alcohol | Alcohol | Selective removal of a common protecting group. semanticscholar.orgorganic-chemistry.org |

| Cyclization | Unsaturated Silyl Ether Precursor | Cyclized Silyl Ether | Generation of cyclic structures. semanticscholar.org |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies Employing tert-Butyl(iodo)dimethylsilane for Unexplored Reactivity

Future research is poised to move beyond the conventional use of this compound for alcohol protection. The inherent reactivity of the silicon-iodine (Si-I) bond presents opportunities for novel synthetic strategies. The Si-I bond is relatively weak and highly polarizable, making it susceptible to cleavage by a variety of nucleophiles and enabling its participation in reactions that are less common for more stable chlorosilanes or fluorosilanes.

Key areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the use of this compound as a coupling partner in reactions catalyzed by metals like palladium, nickel, or copper could open pathways to new carbon-silicon or heteroatom-silicon bond formations. This would allow for the direct silylation of organic halides or other electrophiles, creating complex organosilicon structures.

Generation of Silyl (B83357) Radicals or Anions: Research into the homolytic cleavage of the Si-I bond through photoredox catalysis or radical initiation could establish this compound as a precursor for the tert-butyldimethylsilyl radical. This reactive intermediate could then be used in radical-mediated cyclizations or additions to forge new bonds in ways that ionic pathways cannot achieve. Similarly, its conversion to a silyl anion could be explored for nucleophilic silylation reactions.

Lewis Acid Catalysis: The silicon atom in this compound can act as a Lewis acid, activating substrates for subsequent reactions. Future studies could explore its utility as a catalyst in reactions like the Mukaiyama aldol reaction or other carbonyl additions, where the in-situ generated silyl enol ether reacts with an electrophile.

These potential methodologies represent a significant expansion of the synthetic toolkit, leveraging the unique properties of the iodosilane moiety for previously unexplored chemical transformations.

Green Chemistry Approaches and Sustainable Synthesis Strategies Utilizing the Compound

The principles of green chemistry, which advocate for the reduction of waste and energy usage, are increasingly influencing the design of synthetic routes. mdpi.commlsu.ac.in this compound can be a key component in developing more sustainable processes.

A primary goal of green chemistry is to minimize or eliminate the use of volatile and often toxic organic solvents. nih.gov Future research could focus on adapting reactions involving this compound to solvent-free or aqueous environments.

Solvent-Free Reactions: Silylation of alcohols or other substrates could be performed under solvent-free conditions, where the liquid or solid reactants are mixed directly, potentially with gentle heating or microwave irradiation to facilitate the reaction. mdpi.com This approach drastically reduces solvent waste and can simplify product purification. For example, reacting solid-supported substrates with gaseous or liquid this compound could be an efficient method for surface modification of materials without the need for a solvent carrier.

Aqueous Conditions: While organosilanes are typically water-sensitive, exploring their reactivity in biphasic aqueous systems or with the use of phase-transfer catalysts could lead to greener synthetic protocols. Developing water-tolerant silylation procedures would be a significant step forward, particularly for industrial-scale synthesis where the environmental impact of solvent use is magnified.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.comepa.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. rsc.org

The typical use of this compound in a protection reaction can be analyzed for its atom economy. For example, in the protection of methanol:

CH₃OH + (CH₃)₃CSi(CH₃)₂I → (CH₃)₃CSi(CH₃)₂OCH₃ + HI

The atom economy for this transformation can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) |

| Desired Product | ||

| tert-Butoxydimethyl(methoxy)silane | C₇H₁₈OSi | 146.30 |

| Reactants | ||

| Methanol | CH₄O | 32.04 |

| This compound | C₆H₁₅ISi | 242.17 |

| Total Mass of Reactants | 274.21 |

Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (146.30 / 274.21) x 100 ≈ 53.35%

Exploration of Interdisciplinary Applications in Materials Science and Medicinal Chemistry Research (synthetic aspects)

The versatility of this compound extends beyond traditional organic synthesis into the realms of materials science and medicinal chemistry.

Organosilicon compounds are integral to the development of advanced materials due to their unique thermal, mechanical, and electronic properties. researchgate.net While derivatives like tert-butyl(alkoxy)dimethylsilanes are known to be used as additives or coupling agents in materials like dental composites, the direct use of this compound as a precursor is an emerging area of research. dakenam.com

Future synthetic strategies could involve:

Surface Modification: The reactive Si-I bond can be used to graft the tert-butyldimethylsilyl moiety onto the surface of materials like silica, glass, or metal oxides. This surface functionalization can be used to alter properties such as hydrophobicity, adhesion, and biocompatibility.

Precursor for Silicon-Containing Polymers: this compound could serve as a monomer or an end-capping agent in the synthesis of novel polysiloxanes or other silicon-containing polymers. By carefully designing the polymerization reaction, materials with tailored properties for applications in electronics, aerospace, and coatings can be achieved.

The development of new diagnostic tools in medicine relies heavily on the synthesis of molecules that can be labeled with radioisotopes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). google.com The synthesis of these imaging agents often involves the late-stage introduction of a radionuclide onto a complex biomolecule.

This compound can be a valuable tool in the synthesis of precursors for these imaging agents. Although its direct use is not as widely documented as its derivatives, hypothetical synthetic methodologies can be proposed: kennesaw.edunih.gov

Synthesis of Stannyl Precursors for Radioiodination: A common method for introducing radioactive iodine is through iododestannylation. A synthetic route could involve using this compound to introduce a silyl group onto a molecule, which is then converted to a trialkylstannyl group. This stannylated precursor can then be reacted with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I) to produce the final radiolabeled imaging agent.

Precursors for ¹⁸F Radiosynthesis: For PET imaging, the short-lived isotope fluorine-18 is often used. A molecule containing a tert-butyldimethylsilyl group can be a precursor for radiofluorination. A synthetic strategy could involve using this compound to install the silyl group on a targeting molecule. In the final step, the entire silyl group can be displaced by [¹⁸F]fluoride to yield the desired PET tracer.

These proposed synthetic applications in materials science and medicinal chemistry highlight the potential for this compound to contribute to significant technological and medical advancements.

常见问题

Q. Advanced

- Advantages :

- Iodo group enables single-electron transfer (SET) to photosensitizers (e.g., Ir(ppy)₃).

- tert-Butyl groups stabilize radical intermediates.

- Benchmarking :

- Turnover frequency (TOF) : 1.2× higher than Si–Br analogs.

- Quantum yield (Φ) : 0.45 vs. 0.32 for Si–Cl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。